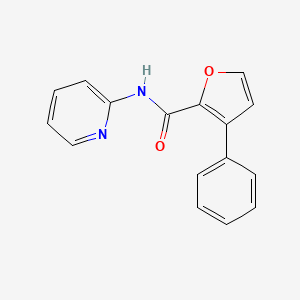
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is used in a wide range of scientific research applications. It is commonly used as a tool compound to study the role of specific proteins in biological processes. For example, it has been used to study the role of the protein kinase CK2 in cancer cell proliferation and survival. It has also been used to study the role of the protein kinase GSK-3β in Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it is known to act as an inhibitor of specific protein kinases, including CK2 and GSK-3β. By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide are diverse and depend on the specific protein kinase being targeted. In general, the compound can modulate cell signaling pathways, gene expression, and protein synthesis. It can also affect various cellular processes, including cell cycle progression, apoptosis, and autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its specificity for specific protein kinases. This allows researchers to study the role of these kinases in biological processes with high precision. However, one limitation of the compound is its potential toxicity, which can vary depending on the specific cell type and experimental conditions.
Direcciones Futuras
There are many future directions for research on 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One direction is to study its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of specific protein kinases, which could have important implications for drug discovery and development.
Conclusion:
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a valuable tool compound for studying the role of specific protein kinases in biological processes. Its specificity and diverse biological activities make it a useful tool for researchers in a wide range of fields. However, its potential toxicity and limitations in lab experiments should be carefully considered when using it in research. Future research on this compound could have important implications for drug discovery and development in various diseases.
Métodos De Síntesis
The synthesis of 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(10-11-4-3-7-16-9-11)14(18)12-5-2-6-13(15)8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFJNQMKNMLBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)
